3-methoxy-8aH-isoquinolin-1-one
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Overview
Description
3-Methoxy-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-8aH-isoquinolin-1-one typically involves the cyclization of benzamide derivatives with alkynes or C2 synthons through intermolecular annulation protocols. These reactions are often catalyzed by transition metals such as palladium, copper, or rhodium . For instance, the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes can efficiently produce isoquinolones .
Industrial Production Methods: Industrial production of isoquinolones, including this compound, often employs metal-catalyzed processes due to their efficiency and scalability. Methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, are commonly used .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of dihydroisoquinolones.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products:
Oxidation: Isoquinolin-1-one N-oxides.
Reduction: Dihydroisoquinolin-1-ones.
Substitution: Halogenated or nitrated isoquinolones.
Scientific Research Applications
3-Methoxy-8aH-isoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-8aH-isoquinolin-1-one involves its interaction with molecular targets such as tubulin. It binds to the colchicine-binding pocket of tubulin, inhibiting tubulin polymerization, causing G2/M cell cycle arrest, and inducing apoptosis in cancer cells . This compound also exhibits antiangiogenic and vascular disrupting properties, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Isoquinolin-1-one: A parent compound with similar structural features but lacking the methoxy group.
3-Hydroxyisoquinolin-1-one: Differing by the presence of a hydroxyl group instead of a methoxy group
Uniqueness: 3-Methoxy-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the methoxy group at the 3-position significantly influences its chemical reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-methoxy-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)10(12)11-9/h2-6,8H,1H3 |
InChI Key |
RXRMKAXPTQVBLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)C2C=CC=CC2=C1 |
Origin of Product |
United States |
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